molecular formula C7H7NO2S B038469 5-Methyl-2-nitrobenzenethiol CAS No. 119873-35-7

5-Methyl-2-nitrobenzenethiol

Cat. No.: B038469
CAS No.: 119873-35-7
M. Wt: 169.2 g/mol
InChI Key: FODMENUTCDMLSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-2-nitrobenzenethiol is a substituted benzene derivative featuring a thiol (-SH) group at position 1, a nitro (-NO₂) group at position 2, and a methyl (-CH₃) group at position 5. Its molecular formula is C₇H₇NO₂S, with a theoretical molecular weight of 169.20 g/mol. The nitro and methyl substituents influence the compound’s electronic properties, while the thiol group confers reactivity typical of aromatic thiols, such as acidity and nucleophilicity .

Properties

CAS No.

119873-35-7

Molecular Formula

C7H7NO2S

Molecular Weight

169.2 g/mol

IUPAC Name

5-methyl-2-nitrobenzenethiol

InChI

InChI=1S/C7H7NO2S/c1-5-2-3-6(8(9)10)7(11)4-5/h2-4,11H,1H3

InChI Key

FODMENUTCDMLSC-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])S

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])S

Synonyms

Benzenethiol, 5-methyl-2-nitro-

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Methyl-2-nitrobenzenethiol with three analogs from the evidence:

Compound Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents CAS Number
This compound C₇H₇NO₂S 169.20 (theoretical) Thiol (-SH), Nitro (-NO₂) 2-Nitro, 5-Methyl Not available
5-Methyl-2-nitrobenzyl alcohol C₈H₉NO₃ 167.16 Alcohol (-CH₂OH), Nitro (-NO₂) 2-Nitro, 5-Methyl 66424-92-8
5-Chloro-2-methylbenzenethiol C₇H₇ClS 158.64 Thiol (-SH), Chloro (-Cl) 2-Methyl, 5-Chloro 18858-06-5
5-Methyl-2-nitrobenzonitrile C₈H₆N₂O₂ 162.15 Nitrile (-CN), Nitro (-NO₂) 2-Nitro, 5-Methyl 64113-86-6
Key Observations:

Functional Groups :

  • The thiol group in this compound and 5-Chloro-2-methylbenzenethiol imparts higher acidity compared to the alcohol group in 5-Methyl-2-nitrobenzyl alcohol. Thiols (pKa ~6-8) are significantly more acidic than alcohols (pKa ~16-19) due to better stabilization of the conjugate base .
  • The nitrile group in 5-Methyl-2-nitrobenzonitrile is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring compared to nitro or chloro substituents .

Substituent Effects: Nitro vs. Chloro: The nitro group (meta-directing, electron-withdrawing) in this compound reduces electron density on the ring more than the chloro group (ortho/para-directing, weakly electron-withdrawing) in 5-Chloro-2-methylbenzenethiol. This difference affects reactivity in electrophilic substitution reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.